(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE (1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE
Brand Name: Vulcanchem
CAS No.: 56620-28-1
VCID: VC8380006
InChI: InChI=1S/C8H13NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-7H,2-5H2,1H3/t6-,7+/m0/s1
SMILES: CN1C2CCC1C(=O)CC2
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE

CAS No.: 56620-28-1

Cat. No.: VC8380006

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE - 56620-28-1

Specification

CAS No. 56620-28-1
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one
Standard InChI InChI=1S/C8H13NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-7H,2-5H2,1H3/t6-,7+/m0/s1
Standard InChI Key VIZAOHGVLPCBMA-NKWVEPMBSA-N
Isomeric SMILES CN1[C@H]2CC[C@@H]1C(=O)CC2
SMILES CN1C2CCC1C(=O)CC2
Canonical SMILES CN1C2CCC1C(=O)CC2

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-one features a bicyclo[3.2.1]octane backbone with a methyl-substituted nitrogen atom at position 8 and a ketone group at position 2. The compound’s stereochemistry is defined by the (1R,5S) configuration, which influences its reactivity and biological interactions . Its isomeric SMILES notation (CN1[C@H]2CC[C@@H]1C(=O)CC2) and InChIKey (VIZAOHGVLPCBMA-NKWVEPMBSA-N) underscore the spatial arrangement critical to its function.

Table 1: Molecular Data

PropertyValue
CAS No.56620-28-1
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
IUPAC Name(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one
SMILES (Isomeric)CN1[C@H]2CC[C@@H]1C(=O)CC2
PubChem CID10887990

Synthesis and Stereochemical Control

Enantioselective Deprotonation Strategies

The synthesis of tropane alkaloids, including (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one, often employs enantioselective deprotonation techniques. A landmark study demonstrated that treating tropinone (a related ketone) with chiral lithium amide bases in tetrahydrofuran (THF) at -78°C yields enantioenriched intermediates with ~90% enantiomeric excess (ee) . The addition of LiCl enhances selectivity, likely by stabilizing transition states through Lewis acid interactions .

Cyclization and Functionalization

Acylation of the lithium enolate intermediate with reagents like senecioyl cyanide facilitates cyclization into pyranotropanes, a subclass of tropane derivatives . For example, reacting the enolate with 2-bromo-2-butenoyl cyanide followed by elimination yields bicyclic products with retained stereochemistry, enabling access to both natural and unnatural enantiomers .

Analytical Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for characterizing (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one. The 13C^{13}\text{C} NMR spectrum reveals distinct signals for the carbonyl carbon (~210 ppm) and methylamine group (~45 ppm), while high-resolution MS confirms the molecular ion peak at m/z 139.0997 .

X-ray Crystallography

Single-crystal X-ray diffraction analyses resolve the compound’s bicyclic geometry and hydrogen-bonding networks. The nitrogen-methyl group adopts an equatorial orientation, minimizing steric strain within the bicyclo[3.2.1] framework .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor to anticholinergic drugs and CNS agents. Its synthetic versatility enables modifications at positions 2 and 8, tailoring pharmacokinetic properties for target-specific therapies .

Chemical Education and Methodology

Synthesizing (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one illustrates key concepts in stereoselective catalysis and retrosynthetic analysis, making it a valuable case study in advanced organic chemistry curricula .

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